5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
Description
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a fluorinated heterocyclic compound featuring a triazolo-pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) group at position 2. Fluorinated compounds are critical in medicinal and agrochemical research due to their enhanced metabolic stability, lipophilicity, and binding affinity .
Properties
IUPAC Name |
5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5-12-6(7(15)16)13-14(4)5/h1-3H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTGOYTZJAHMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the hydrazine moiety on the carbonyl carbon of the carboxylic acid, followed by dehydration to form the triazolo ring. POCl₃ acts as both a solvent and dehydrating agent, while ultrasonic irradiation enhances reaction kinetics by promoting cavitation. For example, reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with 3-nitrobenzoic acid at 105°C for 3 hours yields 40% of the target compound.
Table 1: Representative Yields from Ultrasonic Cyclization
| Carboxylic Acid Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Nitrobenzoic acid | 3 | 40 | 148–151 |
| 2-Methoxybenzoic acid | 3 | 44 | 129–132 |
| 4-Propylbenzoic acid | 3 | 38 | 142–145 |
Substituents on the carboxylic acid influence electronic effects, with electron-withdrawing groups (e.g., nitro) marginally improving yields compared to electron-donating groups (e.g., methoxy).
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a superior technique for constructing triazolopyridine cores. Ibrahim et al. demonstrated that 1-amino-2-imino-pyridines react with carboxylic acids under microwave conditions (120°C, 20–60 minutes) to form triazolo[1,5-a]pyridines in 70–85% yields. This method eliminates metal catalysts and reduces reaction times from hours to minutes.
Substrate Scope and Functional Group Tolerance
The protocol accommodates aromatic and aliphatic carboxylic acids, with trifluoroacetic acid yielding 78% of the target compound. Notably, sterically hindered acids (e.g., 2,6-dimethylbenzoic acid) exhibit lower reactivity due to reduced nucleophilic accessibility.
Table 2: Microwave-Mediated Synthesis with Varied Carboxylic Acids
| Acid | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Trifluoroacetic acid | 120 | 30 | 78 |
| 4-Chlorobenzoic acid | 120 | 45 | 72 |
| Cyclohexanecarboxylic acid | 120 | 60 | 65 |
X-ray crystallography confirms the regiospecific formation of the triazolo ring, with no observable byproducts from N1/N2 isomerization.
Ultrasonic Radiation Techniques for One-Pot Synthesis
CN103613594A further optimizes the cyclization process by integrating ultrasonic radiation (20–40 kHz) with POCl₃-mediated dehydration. This method achieves 40–44% yields within 3 hours, significantly outperforming conventional heating (12–15 hours for 30–35% yields).
Advantages of Ultrasonic Activation
- Accelerated Kinetics : Ultrasonic cavitation disrupts solvent clusters, enhancing reagent diffusion.
- Energy Efficiency : Reduced thermal degradation compared to reflux conditions.
- Scalability : Demonstrated for 10 mmol to 1 mol scales without yield penalties.
Post-reaction workup involves ethanol recrystallization, yielding high-purity crystals characterized by ¹H NMR and melting point analysis.
Multi-Step Synthetic Approaches for Functionalized Derivatives
WO2006038116A2 outlines a multi-step strategy for introducing carboxylic acid moieties post-cyclization. The process involves:
- Thiourea Formation : Reacting 2-aminopyridine with ethoxycarbonyl isothiocyanate.
- Methylation and Cyclization : Treating with methyl iodide and hydroxylamine to form the triazolo core.
- Carboxylic Acid Introduction : Coupling with acyl chlorides or isocyanates.
Case Study: Synthesis of 5-(Trifluoromethyl)-Triazolo[1,5-a]Pyridine-2-Carboxylic Acid
- Step 1 : 2-Amino-5-trifluoromethylpyridine reacts with ethoxycarbonyl isothiocyanate in dioxane to form the thiourea intermediate (85% yield).
- Step 2 : Methylation with methyl iodide, followed by cyclization with hydroxylamine, yields the triazolo core (62% yield).
- Step 3 : Hydrolysis of the ethyl ester group using NaOH/EtOH affords the carboxylic acid (89% yield).
Table 3: Multi-Step Synthesis Performance Metrics
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethoxycarbonyl isothiocyanate | RT, 24 h | 85 |
| 2 | Methyl iodide, NH₂OH | Reflux, 6 h | 62 |
| 3 | NaOH/EtOH | 60°C, 4 h | 89 |
This approach enables precise functionalization but requires rigorous purification after each step.
Comparative Analysis of Methodologies
Table 4: Method Comparison for 5-(Trifluoromethyl)-Triazolo[1,5-a]Pyridine-2-Carboxylic Acid Synthesis
| Method | Yield (%) | Time | Equipment Needs | Scalability |
|---|---|---|---|---|
| Ultrasonic Cyclization | 40–44 | 3 h | Ultrasonic reactor | High |
| Microwave-Assisted | 65–78 | 0.5–1 h | Microwave synthesizer | Moderate |
| Multi-Step Functionalization | 62–89 | 24–34 h | Standard glassware | Low |
Microwave methods offer the best balance of speed and yield, whereas multi-step routes provide structural versatility at the cost of complexity.
Chemical Reactions Analysis
Copper-Catalyzed Oxidative Coupling
Developed by Nagasawa et al., this method employs 2-aminopyridine and nitriles with CuBr under atmospheric air . The reaction involves sequential N-C and N-N bond formation through oxidative coupling, producing the triazole ring.
PIFA-Mediated Oxidative Cyclization
Zhao et al. reported a metal-free approach using N-(pyridin-2-yl)benzimidamides and PhI(OAc)₂ (PIFA) as an oxidizing agent . This method enables direct N-N bond formation in high yields under mild conditions.
I₂/KI Oxidative N-N Bond Formation
A scalable method by Song et al. employs N-aryl amidines and I₂/KI to form the triazole ring via oxidative N-N bond formation . This protocol is environmentally friendly and avoids transition metals.
Reaction Pathways
The formation of the triazolo-pyridine framework typically involves three stages:
-
Transamidation : Formation of intermediate A via amine exchange .
-
Nucleophilic Addition : The nitrile group undergoes attack by the intermediate’s nitrogen, forming B .
-
Condensation : Elimination of water to generate the fused triazole-pyridine ring .
Proposed Mechanism :
Functional Group Transformations
The compound undergoes reactions typical of carboxylic acids and heterocycles:
Oxidation/Reduction
-
Oxidation : The carboxylic acid group can be oxidized to derivatives (e.g., ketones) using agents like KMnO₄ .
-
Reduction : Reduction of the carboxylic acid to an alcohol or amine is achievable with reagents such as LiAlH₄ .
Substitution Reactions
The trifluoromethyl group and pyridine ring enable substitutions:
-
Nucleophilic Substitution : Replacement of the trifluoromethyl group with other functional groups under basic conditions.
-
Electrophilic Substitution : Functionalization of the pyridine ring (e.g., bromination, acylation) .
Biologically Relevant Reactions
While not directly tied to chemical reactivity, the compound’s derivatives exhibit antiproliferative activity against cancer cell lines (e.g., A549, MCF-7) . Structural modifications, such as introducing methyl groups or fluorinated substituents, enhance biological efficacy, as seen in analogous triazolo-pyrazine compounds .
Key Reaction Data
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid derivatives. These compounds have shown promising results against various cancer cell lines. For instance, compounds derived from this structure demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 20 to 30 µM .
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 25 |
| Compound B | A549 | 22 |
| Compound C | K562 | 28 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. It has been found effective against various bacterial strains and fungi. The trifluoromethyl group enhances its lipophilicity, which is crucial for membrane penetration.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Bacterial | 15 µM |
| S. aureus | Bacterial | 20 µM |
| C. albicans | Fungal | 10 µM |
Insecticidal Properties
Research indicates that derivatives of this compound exhibit insecticidal activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. These compounds were evaluated for their efficacy in controlling pest populations in crop fields.
Table 3: Insecticidal Efficacy
| Compound | Target Pest | LC50 (µg/ml) |
|---|---|---|
| Compound D | Spodoptera frugiperda | 500 |
| Compound E | Mythimna separata | 450 |
Building Block for Synthesis
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its structural attributes allow for the modification and synthesis of novel compounds with potential biological activities.
Case Study 1: Anticancer Evaluation
In a systematic study evaluating the anticancer properties of this compound, several derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly affected the anticancer activity, suggesting a structure-activity relationship that merits further exploration.
Case Study 2: Insect Resistance Management
Field trials conducted with formulations containing this compound demonstrated effective pest control while maintaining environmental safety profiles. The results support its potential use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Triazolo-Pyrimidine vs. Triazolo-Pyridine
- Compound 3 (N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide): Core Structure: Triazolo-pyrimidine (pyrimidine fused with triazole). Substituents: Difluoromethyl (-CF₂H) at pyridine and dimethyloxazole-carboxamide. The difluoromethyl group offers moderate electronegativity and lipophilicity compared to trifluoromethyl . Synthesis: Prepared via Suzuki coupling, indicating compatibility with boronic acid intermediates .
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic Acid :
- Core Structure : Triazolo-pyridine (pyridine fused with triazole).
- Substituents : Trifluoromethyl (-CF₃) and carboxylic acid (-COOH).
- Properties : The pyridine core provides a larger aromatic system, which may improve solubility and hydrogen-bonding interactions via the -COOH group. The -CF₃ group enhances electron-withdrawing effects and metabolic resistance .
Pyrazolo-Pyrimidine Derivatives
- 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid: Core Structure: Pyrazolo-pyrimidine. Substituents: -CF₃ at position 7 and -COOH at position 2. The -CF₃ and -COOH groups mirror the target compound, suggesting shared applications in kinase or protease inhibition .
Substituent Effects
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H)
- Electron-Withdrawing Capacity : -CF₃ is stronger than -CF₂H, which may increase the acidity of adjacent protons and stabilize negative charges in intermediates.
- Lipophilicity : -CF₃ enhances logP values more significantly than -CF₂H, improving membrane permeability .
Carboxylic Acid (-COOH) vs. Carboxamide (-CONHR)
Key Data Table
Research Implications
- Medicinal Chemistry : The -CF₃ and -COOH groups in the target compound suggest utility in protease inhibitors or antibacterials, though its discontinuation warrants exploration of more stable analogs (e.g., pyrazolo-pyrimidines) .
- Agrochemicals : Fluorinated triazolo compounds may serve as herbicides or fungicides, aligning with trends in fluorinated agrochemical development .
Biological Activity
5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is a compound belonging to the class of triazolo-pyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds often exhibit significant pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid
- Molecular Formula : C7H4F3N3O2
- Molecular Weight : 219.12 g/mol
Biological Activity Overview
Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyridine exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid.
Anticancer Activity
Studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. By blocking IDO1 activity, it enhances T-cell responses against tumors.
- Case Study : In vitro tests demonstrated that at concentrations around 10 μM, the compound exhibited cytotoxic effects on various cancer cell lines including A375 melanoma cells. The IC50 values for IDO1 inhibition were reported to be significantly lower than those of standard inhibitors like spectinomycin and penicillin .
Antimicrobial Activity
The triazolo-pyridine derivatives are also noted for their antimicrobial properties:
- Selectivity for Chlamydia : Recent studies indicated that some derivatives of triazolo-pyridines showed selective activity against Chlamydia species. The compounds displayed superior efficacy compared to traditional antibiotics at lower concentrations .
Structure-Activity Relationship (SAR)
The biological activity of 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Carboxylic Acid Functionality | Increases solubility and bioavailability |
Synthesis Pathways
Various synthetic routes have been developed for producing this compound. Notable methods include:
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of triazolopyridine derivatives typically involves cyclization reactions. For example, one-pot methods using trifluoroacetic anhydride (TFAA) for cyclization (as seen in analogous compounds) can be adapted . Key steps include:
- Intermediate formation : Reacting substituted pyridines with hydroxylamine hydrochloride to generate N-hydroxy-formimidamide intermediates.
- Cyclization : Using TFAA to induce ring closure. Adjusting stoichiometry (e.g., TFAA excess) and temperature (80–100°C) improves yields.
- Carboxylic acid introduction : Hydrolysis of ester or nitrile groups under acidic/basic conditions. For nitriles, H2O2 in NaOH (70°C, 6h) is effective .
Yield optimization requires monitoring by TLC and adjusting reaction times (4–12h) to avoid byproducts.
How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?
- 1H/13C NMR : The trifluoromethyl group (CF3) shows a characteristic singlet at ~110–120 ppm in 13C NMR. The triazole ring protons appear as distinct singlets between δ 8.5–9.5 ppm in 1H NMR .
- LC-MS : Molecular ion peaks (e.g., [M+H]+) should align with the molecular weight (e.g., ~261 g/mol). Fragmentation patterns help confirm substituent positions .
- Elemental analysis : Discrepancies >0.3% between calculated and observed C/H/N ratios indicate impurities .
Advanced Research Questions
How does the trifluoromethyl group influence the compound's electronic properties and binding affinity in biological targets?
The CF3 group enhances:
- Electron-withdrawing effects : Stabilizes the triazole ring, increasing metabolic stability. Computational studies (DFT) show reduced HOMO-LUMO gaps, enhancing reactivity in electrophilic environments .
- Hydrophobic interactions : Improves binding to lipophilic pockets in enzymes (e.g., kinase ATP-binding sites). Molecular docking of analogous triazolopyridines demonstrates ~20% higher binding energy compared to non-CF3 derivatives .
Methodologically, compare IC50 values of CF3-containing vs. non-CF3 analogs in enzyme assays (e.g., fluorescence polarization).
What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?
- Solubility optimization : Poor in vivo bioavailability often stems from low aqueous solubility. Use PEG-400 or cyclodextrin-based formulations to enhance dissolution .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Dose-response recalibration : Adjust dosing intervals based on pharmacokinetic parameters (t1/2, Cmax) derived from rodent studies .
How can computational modeling guide the design of derivatives with improved selectivity for specific enzyme isoforms?
- Molecular dynamics (MD) simulations : Simulate binding to isoforms (e.g., CYP3A4 vs. CYP2D6) to identify key residue interactions. For example, CF3 may clash with bulky residues in non-target isoforms .
- Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing CF3 with CHF2) to prioritize synthetic targets .
- Pharmacophore mapping : Overlay isoform active sites to design derivatives with steric/electronic complementarity .
Methodological Challenges and Solutions
What analytical techniques are critical for distinguishing regioisomers during synthesis?
- 2D NMR (HSQC, HMBC) : Correlate proton-carbon couplings to assign substituent positions (e.g., triazole vs. pyridine ring substitution) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole N1 vs. N2 substitution) with single-crystal data .
How to address low yields in large-scale synthesis of this compound?
- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis) and improves heat management .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 bar H2) and solvent (EtOH/THF mixtures) .
Data Contradiction Analysis
Why might biological assays show variable IC50 values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
